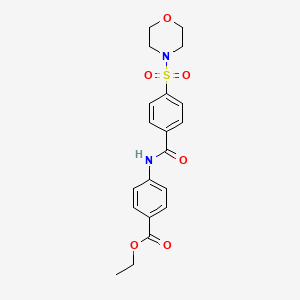

![molecular formula C23H22FN7O2 B2904999 (4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(4-氟苯基)甲苯酮 CAS No. 920377-04-4](/img/structure/B2904999.png)

(4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(4-氟苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

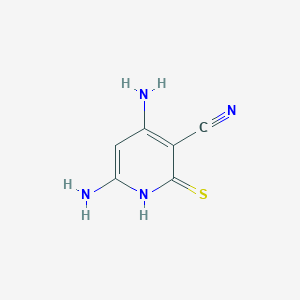

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazolopyrimidine ring system is a fused ring structure that incorporates a triazole ring and a pyrimidine ring . The piperazine ring is a six-membered ring with two nitrogen atoms . The phenyl rings are six-membered carbon rings with alternating single and double bonds .科学研究应用

5-HT2 拮抗剂活性

- 渡边等人进行的一项研究。(1992) 发现某些衍生物,包括与请求的分子相似的化合物,表现出比利坦塞林更强的有效 5-HT2 拮抗剂活性。这些化合物体内未显示出 α1 拮抗剂活性。这表明在涉及 5-HT2 受体的神经和精神疾病中具有潜在应用 (渡边等人,1992)。

抗菌活性

- Bektaş 等人。(2007) 合成了新型 1,2,4-三唑衍生物,发现其中一些化合物对各种微生物表现出良好或中等的抗菌活性。这表明在开发新型抗菌剂中具有潜在应用 (Bektaş 等人,2007)。

β-内酰胺类抗生素的合成

- Cainelli 等人。(1998) 讨论了用于生产 β-内酰胺类抗生素的关键中间体的实用合成方法。这表明此类化合物与抗生素合成有关 (Cainelli 等人,1998)。

抗菌活性

- Nagaraj 等人。(2018) 合成了一系列新型哌嗪三唑类似物,并评估了它们的抗菌活性。哌嗪环上具有各种部分的化合物显示出显着的抑制细菌生长,表明它们作为抗菌剂的潜力 (Nagaraj 等人,2018)。

用 PET 研究 5-HT1A 受体

- Plenevaux 等人。(2000) 对一种称为 [18F]p-MPPF 的化合物进行了研究,该化合物是一种 5-HT1A 拮抗剂,用于用正电子发射断层扫描 (PET) 研究血清素能神经传递。这对神经学研究和诊断有影响 (Plenevaux 等人,2000)。

潜在的抗高血压药

- Bayomi 等人。(1999) 制备了一系列具有吗啉、哌啶或哌嗪部分的 1,2,4-三唑并[1,5-α]嘧啶,发现一些化合物显示出有希望的抗高血压活性 (Bayomi 等人,1999)。

未来方向

Future research could focus on elucidating the specific biological activities of this compound, as well as its mechanism of action. Additionally, research could be conducted to optimize the synthesis of this compound and to explore its potential applications in medicine . The development of quantitative structure–activity relationship (QSAR) models could also be useful in predicting the properties and activities of this compound .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components necessary for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is likely facilitated by its pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

生化分析

Biochemical Properties

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of USP28, a ubiquitin-specific protease . This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme, thereby preventing it from carrying out its normal function .

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the proliferation of certain cancer cell lines . It has been suggested that this effect is due to the compound’s ability to inhibit the activity of USP28, which in turn leads to a decrease in the levels of certain proteins that are involved in cell cycle progression . Furthermore, the compound has been found to induce apoptosis in certain cell lines .

Molecular Mechanism

The molecular mechanism of action of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone involves its interaction with USP28 . By binding to this enzyme, the compound is able to inhibit its activity, leading to a decrease in the levels of certain proteins that are involved in cell cycle progression . This results in the inhibition of cell proliferation and the induction of apoptosis .

Temporal Effects in Laboratory Settings

Given its reported effects on cell proliferation and apoptosis, it is likely that the effects of this compound would vary over time, depending on factors such as the concentration of the compound and the duration of exposure .

Metabolic Pathways

Given its reported interaction with USP28, it is likely that this compound could influence pathways that are regulated by this enzyme .

Subcellular Localization

Given its reported interaction with USP28, it is likely that this compound would be localized to the same subcellular compartments as this enzyme .

属性

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O2/c1-2-33-19-9-7-18(8-10-19)31-22-20(27-28-31)21(25-15-26-22)29-11-13-30(14-12-29)23(32)16-3-5-17(24)6-4-16/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWAACFJIFSTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2904917.png)

![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2904918.png)

![2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride](/img/structure/B2904923.png)

![1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2904925.png)

![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)